N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Imidazoles and Carboxamides in Scientific Research
Imidazoles and carboxamides are two chemical classes that encompass a wide range of compounds with diverse biological activities. They are frequently studied for their potential as therapeutic agents, agrochemicals, and in other chemical applications.
Imidazoles are heterocyclic compounds that have been extensively researched for their antifungal, antibacterial, and antiviral properties. They serve as the core structure for many pharmaceuticals designed to combat infectious diseases. For example, imidazole-based compounds like miconazole and clotrimazole are widely used as antifungal agents (Raulin & Frosch, 1988).
Carboxamides , on the other hand, have been explored for their roles in various biological processes, including as inhibitors of specific enzymes or receptors in the body. They are key components in the design of drugs targeting cancer, metabolic disorders, and other diseases. For instance, the carboxamide derivative temozolomide has been investigated for its efficacy in treating low-grade glioma, demonstrating potential therapeutic effects (Quinn et al., 2003).
Properties
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17-6-5-16(23-11-9-20-14-23)22-24(17)12-10-21-18(26)19(7-1-2-8-19)15-4-3-13-27-15/h3-6,9,11,13-14H,1-2,7-8,10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBPSKVTFLTFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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